molecular formula C7H13N3O B1451117 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol CAS No. 1199215-90-1

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Cat. No. B1451117
CAS RN: 1199215-90-1
M. Wt: 155.2 g/mol
InChI Key: WUHGAVVAXIJTHI-UHFFFAOYSA-N
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Description

“3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” is a chemical compound with the molecular formula C7H13N3O and a molecular weight of 155.20 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol”, involves the use of various synthetic modification strategies . These strategies often involve the use of bioactive natural molecules as basic structures to obtain different substituted analogues . The synthesized compounds are then confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” is characterized by a five-membered tri-nitrogen aromatic heterocyclic structure . This unique structure allows the derivatives to easily bind with a variety of enzymes and receptors in biological systems .


Chemical Reactions Analysis

The chemical reactions involving “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” and its derivatives are typically characterized by their ability to form diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol” include a boiling point of approximately 353.4°C at 760 mmHg and a density of approximately 1.2 g/cm3 .

Scientific Research Applications

Plant Growth Regulation

Triazole compounds, including 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol, have been found to have significant plant growth regulatory activity . For instance, they can function as root growth stimulants, promoting primary root length and influencing the levels of endogenous hormones (IAA, ABA, and GA3) to play an important role in controlling primary root development .

Bioconjugation

1,2,4-Triazole derivatives are used in bioconjugation, a chemical strategy that joins two biomolecules together . This process is crucial in various fields of research, including drug discovery and chemical biology .

Organic Synthesis

Triazoles are used as building blocks in organic synthesis . Their unique structure allows them to exert diverse weak interactions such as coordination, hydrogen bonds, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force .

Drug Discovery

Triazole derivatives have found broad applications in drug discovery . Their ability to easily bind with a variety of enzymes and receptors in biological systems makes them valuable in the development of new pharmaceuticals .

Polymer Chemistry

In polymer chemistry, triazoles are used to create polymers with unique properties . The triazole ring can enhance the stability and functionality of the resulting polymers .

Materials Science

Triazole derivatives are also used in materials science . They can be incorporated into various materials to improve their properties, such as strength, flexibility, and resistance to environmental factors .

Fluorescent Imaging

Triazoles are used in fluorescent imaging, a technique used to visualize cellular processes . The triazole ring can be used to create fluorescent probes that bind to specific targets within a cell .

Supramolecular Chemistry

In supramolecular chemistry, triazoles are used to construct complex structures . Their ability to form multiple types of bonds makes them ideal for creating self-assembling systems .

properties

IUPAC Name

3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-6-8-7(2)10(9-6)4-3-5-11/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUHGAVVAXIJTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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